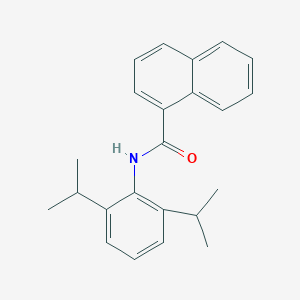

N-(2,6-diisopropylphenyl)-1-naphthamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25NO |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C23H25NO/c1-15(2)18-12-8-13-19(16(3)4)22(18)24-23(25)21-14-7-10-17-9-5-6-11-20(17)21/h5-16H,1-4H3,(H,24,25) |

InChI Key |

JWIJYYNJSCHASS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N 2,6 Diisopropylphenyl 1 Naphthamide

Classical Amide Bond Formation Strategies

Traditional methods for creating amide bonds, while fundamental, often face limitations when dealing with sterically demanding substrates like N-(2,6-diisopropylphenyl)-1-naphthamide. These approaches typically involve the activation of a carboxylic acid to enhance its reactivity toward a nucleophilic amine.

Condensation Reactions of 1-Naphthoic Acid Derivatives with 2,6-Diisopropylaniline (B50358)

The most direct route to this compound involves the condensation of a 1-naphthoic acid derivative with 2,6-diisopropylaniline. A common strategy is the conversion of 1-naphthoic acid to the more reactive 1-naphthoyl chloride. This can be achieved by treating the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com The resulting acyl chloride can then be reacted with 2,6-diisopropylaniline in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct in what is known as the Schotten-Baumann reaction. chemicalbook.com

However, the significant steric hindrance presented by the two isopropyl groups on the aniline (B41778) can lead to slow reaction rates and low yields. Elevated temperatures may be required to overcome the steric barrier, which can sometimes lead to side reactions.

Utilizing Coupling Reagents in this compound Synthesis

To circumvent the often harsh conditions of the Schotten-Baumann reaction, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is more susceptible to nucleophilic attack by the sterically hindered amine.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. reddit.compeptide.com For particularly challenging couplings involving sterically hindered components, more potent phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective. reddit.compeptide.comsigmaaldrich.comiris-biotech.de These reagents can promote the reaction under milder conditions and often provide higher yields compared to carbodiimides for hindered substrates.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Byproducts | Notes |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly effective for hindered couplings. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) is not formed. | A safer alternative to BOP with similar reactivity. peptide.comiris-biotech.de |

Advanced and Stereoselective Synthetic Routes

To address the challenges posed by sterically hindered substrates, more advanced synthetic methodologies have been developed. These often involve transition-metal catalysis, offering higher efficiency and selectivity.

Transition Metal-Catalyzed Amidation Approaches

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amides. rsc.org This palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of this compound by coupling an aryl halide (or triflate) with an amide, or an aryl halide with an amine. Given the substrates, a likely approach would be the coupling of 1-bromonaphthalene (B1665260) with 2,6-diisopropylaniline.

The success of the Buchwald-Hartwig amination for sterically demanding substrates often relies on the use of specialized phosphine (B1218219) ligands. Ligands such as RuPhos and t-BuXPhos have been shown to be particularly effective in promoting the coupling of hindered aryl halides and amines. researchgate.netacsgcipr.org Microwave-assisted heating can also be employed to accelerate these reactions, significantly reducing reaction times. at.uanih.govacs.org

Chemo- and Regioselective Synthesis of this compound

The naphthalene (B1677914) ring system presents opportunities for regioselective functionalization. While a classical approach would start with a pre-functionalized naphthalene derivative like 1-naphthoic acid or 1-bromonaphthalene, modern synthetic methods allow for the direct C-H functionalization of the naphthalene core. nih.govresearchgate.net

Directed C-H activation strategies could potentially be employed to introduce a carbonyl or amino group at the C1 position of a substituted naphthalene, which could then be elaborated to the final amide product. nih.gov For instance, a directing group on a naphthalene precursor could guide a metal catalyst to selectively activate the C-H bond at the 1-position for subsequent amidation. However, the development of such a chemo- and regioselective route for this specific target molecule would require significant methodological investigation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic route.

A key consideration is the choice of solvent. Many classical amide synthesis protocols utilize hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Greener alternatives that have been explored for amide synthesis include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, as well as p-cymene. nsf.gov For Buchwald-Hartwig aminations, reactions in water using micellar catalysis or even solvent-free conditions have been reported, significantly improving the environmental profile of the reaction. rsc.orgacsgcipr.orgresearchgate.net

Microwave-assisted synthesis, as mentioned earlier, not only accelerates reactions but also aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. at.uanih.govacs.orgresearchgate.net The development of catalytic cycles that operate with high efficiency and low catalyst loading also contributes to a more sustainable process.

Table 2: Green Solvents for Amide Synthesis

| Solvent | Source | Properties |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | A greener alternative to THF and other ethereal solvents. nsf.gov |

| Cyrene | Bio-based from cellulose | A dipolar aprotic solvent that can replace DMF and NMP. |

| p-Cymene | Bio-based | A potential substitute for toluene. |

| Water | - | Often requires surfactants for micellar catalysis in organic reactions. rsc.orgacsgcipr.org |

Solvent-Free and Microwave-Assisted Synthesis

The convergence of solvent-free reaction conditions and microwave irradiation represents a significant advancement in green chemistry for amide bond formation. oatext.com This technique leverages the ability of polar molecules to rapidly absorb microwave energy, leading to efficient heating and dramatic acceleration of reaction rates compared to conventional methods. oatext.comnih.gov For the synthesis of this compound, this involves the direct reaction of 1-naphthoic acid and 2,6-diisopropylaniline.

The process is typically conducted by mixing the neat reactants, sometimes with a catalytic amount of a dehydrating agent or a solid support, and exposing them to microwave irradiation in a dedicated reactor. researchgate.net The high temperatures achieved under closed-vessel microwave conditions can effectively drive the dehydration reaction required for amide formation. researchgate.net This method offers several advantages, including significantly reduced reaction times, often from hours to minutes, improved yields, and the elimination of toxic solvents, which simplifies product purification and reduces environmental impact. nih.govorganic-chemistry.org

Research into the microwave-assisted synthesis of various amides directly from carboxylic acids and amines under solvent-free conditions has demonstrated the broad applicability of this technique. nih.gov While specific conditions for this compound are not extensively documented, the general parameters from analogous reactions provide a clear blueprint for its synthesis.

Table 1: Representative Conditions for Microwave-Assisted Solvent-Free Amidation

| Reactant 1 | Reactant 2 | Catalyst | Power (W) | Temp. (°C) | Time (min) | Yield (%) |

| 1-Naphthoic Acid | 2,6-Diisopropylaniline | None/CAN (2 mol%) | 100-480 | 160-270 | 10-120 | 75-95 |

Note: This table presents typical data extrapolated from general procedures for microwave-assisted, solvent-free amide synthesis. nih.govorganic-chemistry.org CAN (Ceric Ammonium Nitrate) can be used as a catalyst in minute quantities. nih.gov

Sustainable Catalytic Systems for Amide Formation

The development of catalytic methods for direct amide synthesis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable alternatives. Several classes of catalysts are applicable to the formation of this compound.

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide synthesis due to their high selectivity and operation under mild conditions. nih.govmdpi.com Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is highly effective in catalyzing the direct amidation of carboxylic acids and amines. nih.govnih.gov The reaction is typically performed in a green solvent, such as cyclopentyl methyl ether, to minimize competing hydrolysis. nih.gov This enzymatic approach can produce amides with excellent yields and purity, avoiding the need for intensive purification steps. nih.gov The biodegradability and low toxicity of the catalyst make this a highly sustainable option. nih.gov

Boron-Based Catalysis: Boric acid and its derivatives, particularly arylboronic acids, are inexpensive, low-toxicity, and effective catalysts for the direct dehydrative amidation of carboxylic acids and amines. rsc.orgorgsyn.org These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. rsc.org Studies have shown that boronic acids can effectively catalyze the amidation of aromatic carboxylic acids, achieving high yields across a range of substrates. rsc.org For challenging substrates, such as the sterically hindered 2,6-diisopropylaniline, specifically designed boronic acids have shown good reactivity, making this a promising route for the target amide synthesis. researchgate.net The reaction mechanism is complex, but it is understood that at least three free coordination sites on the boron atom are necessary for catalysis to proceed effectively. nih.gov

Heterogeneous Catalysis: The use of solid, reusable catalysts offers significant advantages in terms of process simplification and waste reduction. mdpi.com Metal oxides with high Lewis acidity, such as niobium pentoxide (Nb₂O₅), have proven to be robust and reusable heterogeneous catalysts for direct amidation. researchgate.net These catalysts can facilitate the reaction between a wide range of carboxylic acids and amines, including less reactive anilines, typically under refluxing conditions in a high-boiling solvent to aid in water removal. researchgate.net The catalyst's tolerance to various functional groups and its ease of separation and reuse make it a valuable tool for sustainable industrial processes. mdpi.comresearchgate.net

Table 2: Comparison of Sustainable Catalytic Systems for Amide Formation

| Catalytic System | Catalyst Example | General Conditions | Key Advantages |

| Biocatalysis | Candida antarctica lipase B (CALB) | 60-70 °C, Green Solvent (e.g., CPME) | High selectivity, mild conditions, biodegradable, high purity products. nih.gov |

| Boron-Based | Arylboronic Acids | 85-110 °C, Toluene (azeotropic removal of water) | Low toxicity, inexpensive, effective for hindered amines. orgsyn.orgresearchgate.net |

| Heterogeneous | Niobium Pentoxide (Nb₂O₅) | 110-140 °C, Toluene/Xylene (reflux) | Reusable, robust, tolerant to functional groups, easy separation. researchgate.net |

Spectroscopic and Structural Characterization of N 2,6 Diisopropylphenyl 1 Naphthamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For N-(2,6-diisopropylphenyl)-1-naphthamide, both ¹H and ¹³C NMR would provide crucial information about its precise structure and the electronic environment of each atom.

Based on the structure of this compound, a distinct set of signals is anticipated in its ¹H and ¹³C NMR spectra. The molecule consists of a 1-naphthyl group, an amide linker, and a 2,6-diisopropylphenyl group.

Proton (¹H) NMR: The ¹H NMR spectrum would show signals corresponding to the amide proton (N-H), the aromatic protons on the naphthyl and phenyl rings, and the aliphatic protons of the isopropyl groups. Due to the steric bulk of the isopropyl groups, rotation around the amide bond and the aryl-nitrogen bond may be restricted, potentially leading to broadened signals or the appearance of multiple conformers (rotamers) at room temperature. mdpi.com

Expected ¹H NMR Chemical Shifts:

Amide (N-H): A single, often broad, proton signal expected in the downfield region, typically δ 8.0-9.5 ppm.

Naphthyl Aromatic (Ar-H): Seven distinct proton signals in the aromatic region (δ 7.2-8.5 ppm). The proton at the C8 position is expected to be significantly deshielded due to its proximity to the carbonyl group.

Diisopropylphenyl Aromatic (Ar-H): Three proton signals in the aromatic region (δ 7.0-7.4 ppm), likely appearing as a triplet and a doublet for the para and meta protons, respectively.

Isopropyl (CH): Two equivalent septets for the methine protons (δ 3.0-3.5 ppm).

Isopropyl (CH₃): Four equivalent doublets for the methyl protons (δ 1.1-1.3 ppm). The four methyl groups are diastereotopic due to the planar chirality of the molecule, and should, in principle, give four distinct signals.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

Carbonyl (C=O): A single signal in the highly deshielded region of δ 165-175 ppm.

Naphthyl Aromatic (Ar-C): Ten distinct signals for the ten carbons of the naphthalene (B1677914) ring system, expected between δ 120-135 ppm, with the carbon attached to the carbonyl (C1) and the bridgehead carbons showing characteristic shifts.

Diisopropylphenyl Aromatic (Ar-C): Four distinct signals for the six carbons of the diisopropylphenyl ring due to symmetry, expected between δ 123-146 ppm. The carbons bearing the isopropyl groups (C2', C6') would be the most deshielded.

Isopropyl (CH): A signal around δ 28-30 ppm.

Isopropyl (CH₃): Signals for the methyl carbons would appear in the most upfield region, around δ 23-25 ppm. Similar to the proton signals, four distinct methyl carbon signals are theoretically possible.

Table 1: Theoretical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet (broad) | 1H | N-H (Amide) |

| ~8.2-8.4 | Multiplet | 1-2H | Naphthyl-H |

| ~7.8-8.0 | Multiplet | 2-3H | Naphthyl-H |

| ~7.4-7.6 | Multiplet | 3H | Naphthyl-H |

| ~7.2-7.3 | Multiplet | 3H | Diisopropylphenyl-H |

| ~3.1 | Septet | 2H | Isopropyl-CH |

| ~1.2 | Doublet | 12H | Isopropyl-CH₃ |

Table 2: Theoretical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~145 | Diisopropylphenyl (C-N, C-iPr) |

| ~122-136 | Naphthyl & Diisopropylphenyl (Aromatic C, CH) |

| ~29 | Isopropyl (CH) |

| ~24 | Isopropyl (CH₃) |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques would be necessary to unambiguously assign all signals and to probe the three-dimensional structure and conformation of this compound in solution.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign adjacent protons within the naphthyl and diisopropylphenyl rings and confirming the coupling between the isopropyl CH and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly-bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be invaluable for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the naphthyl ring, the carbonyl group, and the diisopropylphenyl ring.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be dominated by vibrations from the amide linkage, the aromatic systems, and the aliphatic isopropyl groups.

Amide Group Vibrations:

N-H Stretch: A sharp, medium-intensity band is expected around 3300-3400 cm⁻¹ in the FT-IR spectrum.

C=O Stretch (Amide I band): A very strong and characteristic absorption in FT-IR is expected between 1650 and 1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bend (Amide II band): A strong band in FT-IR, typically found near 1550 cm⁻¹.

Aromatic Vibrations:

C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

C=C Stretch: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 650-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

Aliphatic Vibrations:

C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the isopropyl groups.

C-H Bend: Bands in the 1365-1470 cm⁻¹ region. The characteristic "isopropyl split" (two bands of similar intensity around 1370 and 1385 cm⁻¹) would be expected.

Table 3: Expected Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | Amide N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960, 2870 | Strong | Aliphatic C-H Stretch (Isopropyl) |

| ~1670 | Very Strong | Amide I (C=O Stretch) |

| ~1590, 1510, 1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1550 | Strong | Amide II (N-H Bend) |

| ~1385, 1370 | Medium | Isopropyl C-H Bend (split) |

| ~770-810 | Strong | Naphthyl C-H Out-of-Plane Bend |

The vibrational frequencies, particularly those of the amide group (Amide I and Amide II bands), are sensitive to the local molecular environment, including conformation and intermolecular interactions like hydrogen bonding. In the solid state, the presence and nature of hydrogen bonds involving the amide N-H and C=O groups would cause shifts in these bands compared to their positions in a non-polar solvent. Analysis of these shifts, potentially aided by computational modeling, could provide insights into the conformational preferences and packing of the molecules in the solid state.

X-ray Crystallography and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although no crystal structure has been published for this compound, its solid-state conformation can be predicted to be heavily influenced by steric hindrance.

The most significant structural feature would be the dihedral angle between the plane of the 1-naphthyl group and the plane of the 2,6-diisopropylphenyl ring. Due to the extreme steric repulsion between the bulky diisopropylphenyl group and the peri-hydrogen (at the C8 position) of the naphthalene ring, a highly twisted conformation is expected. In structurally related compounds, such as N-(2,6-diisopropylphenyl)formamide, the dihedral angle between the formamide (B127407) group and the phenyl ring is observed to be very large, around 77°. nih.gov A similar or even greater twist would be anticipated for this compound.

This twisting would minimize steric clashes but would also reduce electronic conjugation between the naphthylcarbonyl system and the nitrogen lone pair. In the crystal lattice, molecules would likely pack in a way that accommodates the bulky isopropyl groups, potentially forming hydrogen-bonded chains or dimers via the amide N-H and C=O groups, a common motif in amide structures. nih.gov

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is heavily influenced by the steric hindrance imposed by the two isopropyl groups on the phenyl ring. This steric bulk forces a significant twist between the plane of the diisopropylphenyl ring and the plane of the naphthamide group. In analogous structures, such as (Z)-N-(2,6-Diisopropylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, the dihedral angle between the 2,6-diisopropylbenzene plane and the central formamidine (B1211174) backbone is a substantial 81.17 (15)°. nih.gov Similarly, in N-[2,6-bis(propan-2-yl)phenyl]carbothioamide, the thioamide moiety is twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of 77.60 (14)°. nih.gov This pronounced non-planar conformation is a defining characteristic of N-aryl amides substituted at the 2 and 6 positions.

The bond lengths and angles within the molecule are generally consistent with standard values for amide linkages and sp²-hybridized carbon atoms in aromatic systems. The C-N amide bond is expected to have partial double-bond character, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the amide nitrogen is trigonal planar.

Table 1: Representative Bond Parameters in N-(2,6-diisopropylphenyl) Amide Structures

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Reference |

|---|---|---|---|

| Amide C=O | ~1.23 | - | nih.gov |

| Amide C-N | ~1.37 | - | nih.gov |

| Amine N-C (aromatic) | ~1.44 | - | nih.gov |

| C-N-C Angle | - | ~125-129 | nih.gov |

| Dihedral Angle (Aryl vs. Amide) | - | ~77-82 | nih.govnih.gov |

Note: Data is based on closely related N-(2,6-diisopropylphenyl) amide and amidine structures.

Supramolecular Interactions and Crystal Packing in this compound

The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of this compound, it is expected that molecules will form intermolecular hydrogen bonds of the N-H···O=C type. These interactions are a primary driving force in the crystal packing of amides. In related structures, such as N,N′-bis(2,6-diisopropylphenyl)-4-pyridylamidine, robust N—H⋯N hydrogen bonds link molecules into infinite chains. nih.gov In other cases, C—H⋯O interactions can also contribute to the supramolecular assembly, creating two-dimensional networks. nih.gov The formation of these hydrogen-bonded chains or sheets is a critical element of the solid-state structure.

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. nih.gov In this compound, potential π-π interactions could occur between the naphthyl rings or between a naphthyl ring and a diisopropylphenyl ring of adjacent molecules. However, the significant steric bulk of the diisopropylphenyl groups and the resulting twisted molecular conformation can hinder efficient, parallel face-to-face stacking. In a similar bulky structure, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I), the shielding by the 2,6-di-iso-propylphenyl groups prevents any π–π stacking. nih.gov It is more likely that weaker, offset stacking or C-H···π interactions occur, where a C-H bond from an isopropyl group or an aromatic ring points towards the electron-rich face of a neighboring aromatic ring. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique used to confirm the molecular weight and elucidate the structure of this compound. The compound has a chemical formula of C₂₃H₂₅NO and a precise molecular weight of 331.46 g/mol . sigmaaldrich.com

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragmentation pathways would likely involve:

Amide Bond Cleavage: Scission of the bond between the carbonyl group and the nitrogen atom, leading to characteristic fragment ions.

Loss of Isopropyl Groups: Cleavage of the isopropyl groups from the phenyl ring, resulting in peaks corresponding to the loss of 43 Da (C₃H₇).

Formation of Naphthoyl Cation: A fragment ion at m/z 155, corresponding to the [C₁₀H₇CO]⁺ cation.

Formation of Diisopropylanilinium Cation: A fragment ion at m/z 178, corresponding to the [H₂N-C₆H₃(iPr)₂]⁺ cation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 332.2 | Protonated Molecular Ion |

| [M]⁺ | 331.2 | Molecular Ion |

| [M-C₃H₇]⁺ | 288.2 | Loss of an isopropyl group |

| [C₁₂H₁₆N]⁺ | 174.1 | Fragment from diisopropylaniline moiety |

| [C₁₁H₇O]⁺ | 155.1 | Naphthoyl cation |

Note: The m/z values are approximate and may vary based on the specific ionization technique and instrument resolution.

This combination of a distinct molecular ion peak and a predictable fragmentation pattern allows for unambiguous confirmation of the compound's identity and structure. labmedica.com

Chemical Reactivity and Transformation of N 2,6 Diisopropylphenyl 1 Naphthamide

Reactivity at the Amide Nitrogen

The amide nitrogen atom, flanked by a carbonyl group and the bulky 2,6-diisopropylphenyl ring, possesses a lone pair of electrons. However, its reactivity is significantly modulated by resonance delocalization into the carbonyl group and severe steric hindrance.

Direct N-alkylation or N-acylation of N-(2,6-diisopropylphenyl)-1-naphthamide is generally challenging under standard conditions. The nitrogen's lone pair is delocalized into the adjacent carbonyl, reducing its nucleophilicity. More importantly, the two ortho-isopropyl groups on the phenyl ring create a sterically congested environment that physically obstructs the approach of electrophiles to the nitrogen atom.

While direct alkylation is sterically hindered, related transformations on amides often require initial deprotonation to form a more reactive amidate anion, which then acts as the nucleophile. However, even with the formation of the anion, the steric bulk remains a significant barrier to subsequent reactions at the nitrogen center. Electrochemical methods have been developed for N-acylation of amines with carboxylic acids under mild, aqueous conditions, which could present a potential, though untested, route for this specific compound. rsc.org

The amide proton (N-H) is weakly acidic and can be removed by a strong base to form the corresponding anionic species, an amidate. The stability and reactivity of this anion are influenced by the surrounding structure.

The deprotonation of the amide N-H bond is a feasible reaction, typically achieved using strong bases such as sodium hydride (NaH), organolithium reagents, or hindered lithium amides like lithium diisopropylamide (LDA). chapman.edu For instance, procedures involving the use of sodium hydride and a solvent like tetrahydrofuran (B95107) (THF) are common for deprotonating similar N-H bonds. chemspider.com The resulting amidate anion is a potent nucleophile, although its reactivity is sterically governed. The negative charge is delocalized across the N-C-O system, with significant electron density on both the nitrogen and oxygen atoms. Due to the extreme steric hindrance around the nitrogen, reactions with electrophiles are more likely to occur at the oxygen atom (O-alkylation), leading to the formation of an isoimide (B1223178) ether, rather than at the nitrogen (N-alkylation).

| Reaction | Reagents & Conditions | Expected Product/Intermediate | Key Considerations |

| Deprotonation | Strong base (e.g., NaH, n-BuLi, LDA) in an aprotic solvent (e.g., THF) | This compound anion (amidate) | Formation of a resonance-stabilized anion. chemspider.com |

| Anion Trapping | Amidate + Electrophile (e.g., Alkyl Halide) | Predominantly O-alkylation product due to steric hindrance at nitrogen. | Steric bulk of the 2,6-diisopropylphenyl group directs reactivity. |

Reactivity of the 2,6-Diisopropylphenyl Moiety

The 2,6-diisopropylphenyl group is a defining feature of the molecule, primarily through its profound steric influence. This bulky substituent dictates the molecule's conformation and significantly impacts the reactivity of the adjacent amide and the phenyl ring itself.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic method where a functional group, known as a Directed Metalation Group (DMG), directs the deprotonation of the adjacent ortho position by an organolithium reagent. chemistryviews.orgnih.gov The amide functionality is recognized as one of the strongest DMGs. acs.org In principle, the amide in this compound could direct metalation to two different rings: the C2 and C8 positions of the 1-naphthyl ring (via the carbonyl oxygen) or the ortho positions of the phenyl ring (via the nitrogen atom).

However, the reactivity of the 2,6-diisopropylphenyl moiety via DoM is severely restricted. The two isopropyl groups occupy the ortho positions, effectively blocking them from deprotonation by bulky organolithium bases like n-butyllithium or sec-butyllithium. nih.gov This steric shielding prevents the formation of the necessary complex-induced proximity effect that facilitates C-H activation at those sites. Consequently, attempts to perform DoM on the diisopropylphenyl ring are generally unsuccessful. Instead, reactivity is shunted elsewhere. The metalating agent is more likely to deprotonate the most acidic available proton, which would be at the C2 or C8 position of the naphthyl ring, directed by the amide's carbonyl oxygen.

Steric Influence on Reaction Pathways

The dominant chemical characteristic of the 2,6-diisopropylphenyl group is its steric bulk, which imposes significant constraints on reaction pathways. This steric hindrance is a critical factor that influences molecular conformation, reaction rates, and the feasibility of certain transformations.

A primary consequence of this steric congestion is the phenomenon of atropisomerism . The large isopropyl groups severely restrict rotation around the N-C(aryl) single bond, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). nih.gov This C-N axial chirality is a key feature of many N-aryl amides with bulky ortho substituents. The synthesis of such compounds can be challenging and may result in a mixture of atropisomers, although methods for atroposelective synthesis have been developed. nih.gov

The steric bulk also directly impacts catalytic processes. For many reactions, the substrate must be able to access the catalytic center. The diisopropylphenyl group can act as a "steric shield," preventing the amide nitrogen or nearby atoms from participating effectively in reactions or coordinating to a metal center. acs.org While this can be a hindrance, it can also be exploited to enhance selectivity. For example, in palladium-catalyzed aminocarbonylation, sterically hindered amines can be challenging substrates, but successful couplings have been reported under specific light-driven conditions. In some cases, the steric hindrance can be so pronounced that it significantly reduces or completely inhibits the catalytic activity for certain substrates.

Photochemical and Thermal Transformations

N-aryl naphthamides are known to undergo photochemical transformations, particularly intramolecular cyclizations. These reactions are driven by the absorption of light, which excites the molecule to a higher energy state, enabling bond formations that are not feasible under thermal conditions.

A key reaction of N-phenyl-1-naphthamides is a dehydrogenative 6π photocyclization to form benzo[i]phenanthridin-5(6H)-one derivatives. acs.org This transformation can be achieved by irradiating a solution of the naphthamide with visible light (e.g., 405 nm LEDs) in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as the oxidant. acs.org The reaction proceeds under air and often does not require an external photosensitizer.

The proposed mechanism involves the initial excitation of the naphthamide to a triplet state, followed by a 6π electrocyclization. This forms a transient intermediate which is then oxidized and deprotonated to yield the final, stable aromatic product. The efficiency and even the possibility of this reaction can be influenced by steric factors. It has been noted that significant steric hindrance can impede the necessary rotation and conformation of the amide bond, potentially lowering the yield of the cyclized product.

While specific studies on the thermal transformations of this compound are limited, sterically hindered amides, in general, can undergo thermal decomposition. However, these reactions typically require high temperatures (often >200-350°C) and can proceed through various pathways, including ester or amide bond cleavage. chemistryviews.org The high rotational barrier of the C-N bond in this compound suggests significant thermal stability with respect to conformational changes.

N 2,6 Diisopropylphenyl 1 Naphthamide As a Ligand in Coordination Chemistry

Design Principles for N-Amide Ligands with Bulky Aryl Groups

The design of N-amide ligands bearing bulky aryl substituents, such as the 2,6-diisopropylphenyl (Dipp) group, is a cornerstone of modern inorganic and organometallic chemistry. The primary principle behind this design is the use of steric hindrance to control the coordination environment of a metal center. bohrium.com

Key design considerations include:

Steric Shielding : The large Dipp groups provide a sterically crowded pocket around the metal center. This kinetic stabilization prevents unwanted reactions such as ligand redistribution, oligomerization, or decomposition, which are common for complexes with less bulky ligands. bohrium.com This steric bulk is crucial for isolating and stabilizing species with low coordination numbers and highly reactive bonding modes. researchgate.netrsc.org

Modulation of Reactivity : The steric encumbrance can be finely tuned to control the reactivity of the metal complex. While excessive bulk can hinder the approach of substrates and limit catalytic activity, a well-designed ligand provides an open coordination site for selective reactivity and small molecule activation. researchgate.netnih.gov For instance, in palladium-catalyzed amination reactions, the steric demand of the ligand can control chemoselectivity. nih.gov

Monodentate vs. Multidentate Coordination : Ligands can be designed to be monodentate, offering protection while leaving coordination sites available for catalysis. bohrium.com Alternatively, additional donor functionalities can be incorporated into the ligand backbone, as is possible with N-(2,6-diisopropylphenyl)-1-naphthamide, to allow for multidentate (chelating) coordination, which enhances the stability of the resulting complex.

The combination of the bulky Dipp group with the extended π-system of the naphthyl group in this compound suggests a ligand capable of imparting significant steric protection while also offering potential for π-stacking interactions or even η²-coordination of the naphthyl ring, leading to varied and potentially unique coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-aryl amide ligands typically involves the deprotonation of the parent amide using a strong base (like an organolithium reagent or potassium hydride) to form the alkali metal amidate, which is then reacted with a suitable metal halide precursor in a salt metathesis reaction. rsc.orgresearchgate.net

While specific examples for this compound are scarce, the coordination chemistry of related ligands with transition metals is well-developed.

Palladium: Palladium complexes with bulky N-heterocyclic carbene (NHC) ligands containing Dipp groups are common. For example, the dimeric complex [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0)] has been synthesized and characterized, highlighting the ability of Dipp-substituted ligands to stabilize low-valent palladium centers. americanelements.com

Gold: Gold(I) complexes are readily formed with Dipp-containing ligands. The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) proceeds via ligand metathesis from the corresponding gold(I) chloride complex. nih.govresearchgate.net Gold(I) complexes have also been prepared with naphthalimide-functionalized ligands, which act as both TrxR inhibitors and DNA intercalators. nih.gov

Nickel: A variety of nickel complexes with Dipp-substituted α-diimine and amido ligands have been reported. The electrochemical behavior of nickel bis-(2,6-diisopropylphenyl)diazobutadiene-1,4 dibromide has been studied, revealing stepwise reduction to form Ni(I) species. researchgate.net DFT studies on salicylaldiminato nickel(II) complexes show that bulky 2,6-diisopropylphenyl groups on the imine nitrogen have a significant effect on reaction barriers, which can enhance catalyst activity. cmu.edu

Tantalum: The reactivity of the dilithium (B8592608) salt of N,N'-bis(2,6-diisopropylphenyl)-o-phenylenediamide with TaMe₃Cl₂ yields a heterodinuclear Ta-Li complex. nih.gov Separately, reduction of tantalum(I) iodide with excess caesium graphite (B72142) in the presence of 2,6-diisopropylphenyl isocyanide (CNDipp) has been shown to produce the ditantalum salt [Ta(CNDipp)₇][Ta(CNDipp)₆]. nih.govamericanelements.com

The table below summarizes the synthesis of selected transition metal complexes with ligands analogous to this compound, demonstrating the general synthetic routes and resulting structures.

Table 1: Examples of Transition Metal Complexes with Related Bulky N-Aryl Ligands

| Metal | Ligand Type | Synthetic Method | Resulting Complex Formula | Ref. |

|---|---|---|---|---|

| Ta | N,N'-bis(Dipp)-o-phenylenediamide | Salt Metathesis | [Li(Et₂O)(thf)LTaMe₃Cl] |

nih.gov |

| Ti | N,N'-bis(Dipp)-1,4-diaza-butadiene | Salt Metathesis | [η⁵-CpTi{(Dipp)₂DAD}Cl] |

rsc.org |

| Zr | N,N'-bis(Dipp)-1,4-diaza-butadiene | Salt Metathesis | [Cp₂Zr{(Dipp)₂DAD}] |

rsc.org |

| Au | Dipp-substituted NHC | Ligand Metathesis | [Au(NCO)(C₂₇H₃₆N₂)] |

nih.gov |

| Ni | Dipp-substituted α-diimine | Ligand Reaction with NiBr₂ | [NiBr₂(L)] |

nih.gov |

The synthesis of main group metal complexes with bulky amide and amidinate ligands is a common strategy to generate highly reactive organometallic reagents.

Lithium: The reaction of N,N′-bis(2,6-diisopropylphenyl)-4-toluamidine with n-butyllithium in THF yields the mononuclear complex [Li(DippAm)(THF)₂]. rsc.org Similarly, dilithium complexes of N,N'-bis(2,6-diisopropylphenyl)-o-phenylenediamide can be prepared and used as ligand transfer agents. nih.gov These lithium amidate or amidinate compounds are key intermediates for the synthesis of other metal complexes. rsc.org

The coordination mode of an N-aryl amide ligand is highly dependent on its structure.

Monodentate Coordination : Many bulky amide ligands, such as N(Ar*)(SiR₃)⁻, are designed to be strictly monodentate. rsc.orgacs.org This mode is favored when the ligand framework lacks other accessible donor atoms, forcing coordination to occur solely through the deprotonated nitrogen atom. This approach is valuable for creating highly unsaturated metal centers with significant potential for catalytic activity. researchgate.net

Chelating (Bidentate) Coordination : Ligands like this compound possess both an amide functionality and a naphthyl group. The amide can coordinate in a classic monodentate fashion through the nitrogen (and sometimes oxygen) atom. However, the naphthyl group introduces the possibility of chelation. This could occur through an η²-interaction of the aromatic ring with the metal center or, if the naphthyl group were functionalized with another donor, through a more traditional chelating bite. Amidinates, such as N,N′-bis(2,6-diisopropylphenyl)amidinate, are classic examples of bidentate, chelating ligands, forming stable four-membered metallacycles. rsc.org For the N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-butadiene ligand, coordination to titanium and zirconium occurs via a dianionic ene-diamide form, where the metal is chelated by the two nitrogen atoms and the olefinic carbons. rsc.org

Electronic and Steric Influence of the this compound Ligand on Metal Centers

The combination of the Dipp and naphthyl groups in the target ligand dictates its steric and electronic influence on a coordinated metal center.

Steric Effects : The two isopropyl groups on the phenyl ring are positioned ortho to the nitrogen atom, creating a significant steric cone that shields the metal center. This steric hindrance is known to enforce unusual coordination geometries, such as the rare square planar geometry observed in a magnesium complex supported by two N,N′-bis(2,6-diisopropylphenyl)-4-toluamidinate ligands. rsc.org The bulk can also influence reaction pathways; for example, increased steric hindrance in N-alkyl arylsulfonamides can prevent cyclization and favor rearrangement reactions. nih.gov

Electronic Effects : The electronic nature of substituents can have a profound impact on the properties of the resulting metal complex. For salicylaldiminato nickel(II) catalysts, bulky aryl groups like 2,6-diisopropylphenyl were found to have a larger effect on reaction barriers than simple electron-donating or -withdrawing groups on the salicylaldehyde (B1680747) ring. cmu.edu The naphthyl group in this compound is an extended π-system that is generally electron-withdrawing via resonance, which would decrease the basicity of the amide nitrogen compared to a simple alkyl amide. This electronic modulation can fine-tune the reactivity of the metal center. researchgate.netnih.gov

The interplay between these steric and electronic factors is crucial for catalyst design, as it can simultaneously enhance parameters like activity, stability, and polymer molecular weight in polymerization catalysis. acs.org

Ligand Exchange and Reactivity of Metal-Naphthamide Complexes

The reactivity of metal complexes bearing bulky N-aryl amide ligands is diverse. The steric bulk often dictates the types of reactions that can occur.

Ligand Exchange : While the bulky ligand itself is often kinetically inert to substitution, other, more labile ligands on the metal center can be exchanged. For example, gold(I)-NHC chloride complexes can undergo ligand exchange with sodium cyanate (B1221674) to form the corresponding isocyanate complex. nih.gov

Migratory Insertion : The tantalum complex [TaLMe₃], supported by a dianionic N,N'-bis(2,6-diisopropylphenyl)-o-phenylenediamido ligand, reacts with unsaturated substrates like carbodiimides and azides. These reactions proceed via migratory insertion of the substrate into a Ta-C bond, forming new amidinate and triazenido ligands, respectively. nih.gov

Reductive Elimination and Oxidative Addition : The reactivity of these complexes is often central to catalytic cycles. For instance, palladium complexes with bulky phosphine (B1218219) ligands are used in Buchwald-Hartwig amination, a reaction that proceeds through a sequence of oxidative addition and reductive elimination steps. The steric properties of the ligand are critical for facilitating these steps and controlling the selectivity of the reaction. nih.gov

Given its structure, a complex of this compound would be expected to exhibit reactivity influenced by its significant steric profile, potentially enabling selective transformations at the metal center while preventing bimolecular decomposition pathways.

Catalytic Applications of N 2,6 Diisopropylphenyl 1 Naphthamide Derivatives

Role of N-Aryl Amides in Catalytic Systems

N-aryl amides are crucial components in modern catalytic systems, primarily due to their ability to act as directing groups. The amide functionality can coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H or C-X bond (where X is a halide or other leaving group) on the aromatic rings of the substrate. This directed activation is a powerful strategy for achieving high levels of regio- and stereoselectivity in catalytic reactions. The properties of the N-aryl amide can be finely tuned by modifying both the acyl and the N-aryl components, allowing for the rational design of catalysts for specific applications.

Steric Hindrance and Electronic Properties in Catalyst Design

The design of effective catalysts often hinges on the careful balance of steric and electronic properties of the ligands. In the case of N-(2,6-diisopropylphenyl)-1-naphthamide derivatives, the 2,6-diisopropylphenyl group provides significant steric bulk around the nitrogen atom. This steric hindrance can play several important roles in a catalytic cycle. For instance, it can promote reductive elimination, the final step in many cross-coupling reactions, by creating a sterically congested metal center that favors the release of the product. Additionally, the bulky substituents can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species.

The electronic properties of the amide group also influence the catalytic process. The electron-rich carbonyl group of the amide can coordinate strongly to a metal center, which can enhance the stability of the catalytic species. acs.org The electronic nature of the N-aryl group can further modulate the electron density at the metal center, thereby influencing its reactivity. For example, electron-withdrawing groups on the aryl ring can make the metal center more electrophilic and thus more reactive towards oxidative addition.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The use of N-aryl amide derivatives as ligands or directing groups has been shown to be highly effective in a variety of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. libretexts.org While specific studies on the use of this compound derivatives in this reaction are not extensively documented, the principles of using bulky N-aryl amide ligands are well-established. In related systems, palladium complexes of N-aryl amide-derived phosphine (B1218219) ligands have been shown to be effective catalysts for the Suzuki-Miyaura coupling of unreactive aryl chlorides with aryl boronic acids. researchgate.net The bulky N-aryl group in these ligands is thought to facilitate the reductive elimination step and stabilize the active catalytic species.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The efficiency of each of these steps can be influenced by the ligand. For instance, bulky and electron-rich ligands can promote the oxidative addition step, while also preventing beta-hydride elimination, a common side reaction.

The following table summarizes representative conditions for Suzuki-Miyaura couplings using related N-aryl amide-derived ligands.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / JohnPhos | KF | THF | Room Temp | High | researchgate.net |

| Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN | 37 | Good to Excellent | frontiersin.org |

| [(L1)PdCl₂] | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | researchgate.net |

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is another palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide or triflate and an alkene. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the nature of the catalyst and the substrates. While direct applications of this compound derivatives are not prominent in the literature, the use of bulky N-aryl groups in ligands for Heck reactions is a known strategy to control selectivity. The steric bulk can influence the coordination of the alkene to the palladium center and direct the insertion pathway.

Other C-C and C-N Bond Formations

Beyond the Suzuki and Heck reactions, N-aryl amide derivatives have potential applications in a variety of other cross-coupling reactions. For instance, copper-catalyzed N-arylation of heterocycles and amidation of aryl halides are important transformations for the synthesis of pharmaceuticals and other functional materials. organic-chemistry.org In these reactions, N-aryl amide-type ligands can facilitate the coupling by stabilizing the copper catalyst and promoting the desired bond formation. The bulky 2,6-diisopropylphenyl group would be expected to play a similar role in these systems as in palladium catalysis, namely to promote reductive elimination and prevent catalyst deactivation.

C-H Activation and Functionalization

The direct functionalization of C-H bonds is a rapidly growing area of research that offers a more atom-economical approach to organic synthesis compared to traditional cross-coupling reactions. N-aryl amides are excellent directing groups for C-H activation. The amide oxygen can coordinate to a transition metal catalyst, positioning it to selectively activate a C-H bond on the aryl or naphthyl ring.

While specific examples detailing the use of this compound derivatives in C-H activation are limited, the general principle is well-demonstrated with related compounds. For example, rhodium and iridium catalysts are known to effect the ortho-alkenylation and alkylation of benzamides and related aromatic amides. The bulky N-substituent in these cases can influence the selectivity of the C-H activation step and the subsequent coupling. The unique steric and electronic properties of the this compound scaffold make it a promising candidate for future development in this area.

Regioselective Alkylation and Arylation

The selective functionalization of specific C-H bonds in aromatic systems is a cornerstone of modern synthetic chemistry. For naphthalene-based compounds, achieving regioselectivity can be challenging due to the presence of multiple reactive sites. However, the amide functionality in this compound derivatives can act as a directing group, facilitating the selective alkylation and arylation of the naphthyl ring.

Research has demonstrated that directing groups can effectively control the position of C-H functionalization in naphthylamine and naphthamide derivatives. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been successfully employed for the regioselective arylation of naphthylamides. acs.org The use of a bidentate directing group, such as a quinolinamide, has proven crucial in achieving high regioselectivity for the 8-arylation of 1-naphthylamides with aryl iodides. acs.org This approach allows for the synthesis of 8-aryl-1-naphthylamine derivatives after hydrolysis of the amide directing group. acs.org

Similarly, rhodium(III)-catalyzed systems have been developed for the regioselective oxidative annulation of naphthylcarbamates with alkynes. acs.org The regioselectivity of these reactions can be tuned by the choice of the catalyst system. A neutral rhodium catalyst typically directs the functionalization to the peri C-H bond, while a cationic rhodium catalyst favors ortho C-H functionalization. acs.org

While direct studies on this compound are limited, the established principles of directing group-assisted C-H functionalization suggest that its derivatives could be highly effective in controlling the regioselectivity of alkylation and arylation reactions. The bulky 2,6-diisopropylphenyl group can further influence the steric environment around the metal center, potentially enhancing selectivity.

Table 1: Examples of Regioselective C-H Functionalization of Naphthylamide Derivatives

| Catalyst System | Directing Group | Position of Functionalization | Reactant | Product | Reference |

| Pd(OAc)₂ / AgOAc | Picolinamide | C8 | 1-Naphthylamine | N-(8-aryl-naphthalen-1-yl)picolinamide | mdpi.com |

| Pd(II) | Quinolinamide | C8 | 1-Naphthylamides | 8-Aryl-1-naphthylamides | acs.org |

| Rh(III) (neutral) | Carbamate | peri (C8) | Naphthylcarbamates | Benzoquinoline derivatives | acs.org |

| Rh(III) (cationic) | Carbamate | ortho (C2) | Naphthylcarbamates | Benzoindole derivatives | acs.org |

Directed C-H Bond Transformations

The strategic activation of otherwise inert C-H bonds is a powerful tool for the efficient construction of complex molecules. The amide group in this compound derivatives can serve as an effective directing group to facilitate a variety of C-H bond transformations at specific positions on the naphthalene (B1677914) ring system.

Palladium catalysis has been a workhorse in the field of C-H activation, and numerous strategies have been developed for the regioselective functionalization of arenes. rsc.orgnih.gov For naphthamide derivatives, the amide functionality can direct a palladium catalyst to activate a specific C-H bond, enabling the introduction of various functional groups. researchgate.net For example, the palladium(II)-catalyzed C7-arylation of 1-naphthamides has been achieved using F+ reagents to promote the reaction. acs.org In this system, the sterically hindered N-tert-butylamide was found to be crucial for controlling the regioselectivity through a proposed carbopalladation/aryl migration mechanism. acs.org

Furthermore, the development of ligands that can enable distal C-H functionalization is an area of active research. rsc.org While proximal C-H activation is more common, specialized directing groups and catalytic systems are being designed to achieve functionalization at more remote positions. rsc.org The rigid and sterically defined nature of this compound could be advantageous in designing ligands for such challenging transformations.

The combination of a directing group with a suitable transition metal catalyst allows for a range of C-H bond transformations, including arylation, amination, and olefination. researchgate.netnih.gov The insights gained from studies on related naphthylamide systems provide a strong foundation for the potential application of this compound derivatives in directed C-H bond transformations, offering a pathway to novel and complex molecular architectures. nih.gov

Polymerization Catalysis

The unique steric and electronic properties of this compound suggest its potential utility in the design of ligands for polymerization catalysts. The bulky 2,6-diisopropylphenyl groups can create a well-defined coordination sphere around a metal center, influencing monomer insertion, chain propagation, and termination steps, which are critical in determining the properties of the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. researchgate.net The catalyst, typically a transition metal complex, plays a crucial role in the initiation and propagation of the polymerization. While there is no direct literature on the use of this compound as a ligand in ROMP catalysts, the structural features of this compound are relevant to the design of effective ROMP catalysts.

For instance, late transition metal catalysts, such as those based on nickel, bearing bulky ligands have been explored for olefin polymerization. mdpi.com The steric bulk of the ligands can prevent chain transfer reactions, leading to polymers with high molecular weights. mdpi.com The this compound ligand, with its significant steric hindrance, could potentially be employed to create highly active and stable ROMP catalysts.

Other Polymerization Processes

Beyond ROMP, derivatives of this compound could find applications in other polymerization processes. For example, in the field of coordination polymerization, the ligand environment around the metal center is paramount in controlling the polymer's microstructure.

Late transition metal catalysts derived from 8-arylnaphthylamines, which share structural similarities with the target compound, have been shown to be effective in ethylene (B1197577) polymerization. mdpi.com These "sandwich-like" nickel catalysts, when activated with a co-catalyst, can produce high molecular weight and highly branched polyethylene. mdpi.com The bulky 8-arylnaphthyl substituents shield the axial sites of the metal center, suppressing chain transfer. mdpi.com This suggests that this compound-based ligands could be beneficial in creating catalysts for olefin polymerization.

Furthermore, palladium(II)-catalyzed living polymerization of isocyanides is another area where bulky ligands are important. researchgate.net The steric hindrance among the substituents on the polymer chain forces it into a helical, rod-like structure. researchgate.net The use of a well-defined catalyst with a bulky ligand like this compound could offer precise control over the polymerization process, leading to polymers with controlled molecular weight and narrow dispersity. researchgate.net

Naphthalene-based polymers have also been synthesized and utilized as catalytic supports, for instance in Suzuki cross-coupling reactions. nih.gov

Asymmetric Catalysis Employing Chiral this compound Analogues

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The inherent chirality that can be introduced into the this compound scaffold, for instance through atropisomerism, makes its analogues promising candidates for use in enantioselective transformations.

Enantioselective Transformations

The synthesis of molecules with N-C axial chirality has garnered significant attention, as these compounds can serve as powerful chiral ligands or catalysts. nih.govnih.gov The restricted rotation around the N-aryl bond in derivatives of this compound can give rise to stable atropisomers, which can be resolved or synthesized enantioselectively.

Palladium-catalyzed reactions have been instrumental in the synthesis of N-C axially chiral compounds. nih.gov For example, the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral palladium-catalyzed N-allylation. nih.gov This transformation, utilizing a chiral Trost ligand, proceeds with good enantioselectivity, affording rotationally stable N-C axially chiral products. nih.gov These findings highlight the potential of using chiral palladium catalysts in combination with prochiral this compound analogues to achieve enantioselective transformations.

Moreover, chiral ligands based on binaphthyl scaffolds have been successfully employed in palladium-catalyzed enantioselective C-H activation/cycloaddition reactions. researchgate.net These ligands combine axial chirality with bidentate coordination, which is effective in creating a chiral environment around the metal center. researchgate.net The development of chiral this compound analogues could follow a similar design principle, leading to new and effective ligands for a variety of enantioselective reactions.

The application of chiral N-aryl heterocycles as atropisomeric ligands is a growing area of research. nih.gov The synthesis of atropisomeric N-aryl 1,2,4-triazoles has been accomplished using a chiral phosphoric acid catalyst. nih.gov This demonstrates that organocatalysis can also be a viable strategy for accessing enantiomerically enriched N-aryl atropisomers.

Table 2: Examples of Enantioselective Syntheses of N-C Axially Chiral Compounds

| Catalyst System | Chiral Ligand/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (allyl-PdCl)₂ | (S,S)-Trost ligand | N-(2-arylethynyl-6-methylphenyl)sulfonamides | N-C axially chiral N-allylated sulfonamides | up to 92% | nih.gov |

| Pd(OAc)₂ | NOBINAc | Homobenzyltriflamides and allenes | 2-Benzazepines | up to 84% | researchgate.net |

| Chiral Phosphoric Acid | (R)-TCYP | N-Aryl hydrazide-hydrazones | Atropisomeric N-aryl 1,2,4-triazoles | up to 91:9 er | nih.gov |

Theoretical and Computational Studies of N 2,6 Diisopropylphenyl 1 Naphthamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational investigations of organic molecules. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule, from which a plethora of properties can be derived.

The steric hindrance introduced by the bulky 2,6-diisopropylphenyl group is a defining feature of N-(2,6-diisopropylphenyl)-1-naphthamide and significantly influences its molecular geometry. Computational methods are adept at predicting the three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation.

DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p) or def2-TZVP, can accurately model these steric interactions and predict key geometrical parameters. rsc.orgmdpi.comnih.gov The optimized geometry would likely show a significant dihedral angle between the naphthyl group and the amide plane as well.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on Analogous Structures)

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Naphthyl-Amide) | 60-80° |

| Dihedral Angle (Phenyl-Amide) | 70-90° |

| C-N Bond Length (Amide) | ~1.36 Å |

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can also be analyzed. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge distribution and delocalization effects. github.io In this compound, the nitrogen lone pair is expected to have limited delocalization into the diisopropylphenyl ring due to the non-planar geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. arxiv.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. The LUMO, on the other hand, is likely to be distributed over the entire π-system, including both the naphthyl and phenyl rings, as well as the amide group. DFT calculations can provide precise visualizations and energy levels of these orbitals. arxiv.orgarxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

The relatively large predicted HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of these orbitals also provides insights into potential sites for electrophilic and nucleophilic attack.

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become increasingly accurate with the development of advanced computational methods, including DFT and machine learning approaches. arxiv.orgnih.gov For this compound, DFT calculations can predict the chemical shifts of the various protons and carbons in the molecule. These calculations typically involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the magnetic shielding tensors. The predicted spectra can then be compared with experimental data to confirm the structure. The significant twisting in the molecule would lead to distinct chemical shifts for the isopropyl methyl groups and the aromatic protons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene and diisopropylphenyl aromatic systems. arxiv.org The calculations can help assign the observed absorption bands to specific electronic excitations, such as HOMO→LUMO or other transitions between molecular orbitals.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

|---|---|---|

| IR | N-H Stretch | ~3300 cm⁻¹ |

| IR | C=O Stretch | ~1650 cm⁻¹ |

| UV-Vis | π→π* (Naphthalene) | ~290 nm |

| UV-Vis | π→π* (Aromatic) | ~250 nm |

| ¹H NMR | N-H Proton | 8.0-9.0 ppm |

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are crucial for understanding the mechanism of a reaction. DFT calculations are widely used to locate transition state structures and calculate their energies. nih.gov

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can reveal the atomistic details of bond-making and bond-breaking processes. For instance, in the amide bond formation reaction, computational analysis could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state.

From the activation energy, it is possible to estimate the reaction rate constant using transition state theory. This allows for the prediction of reaction kinetics and how they might be affected by changes in temperature or the introduction of catalysts. For example, a computational study could compare the energy profiles of different synthetic routes to this compound to determine the most efficient method. nih.gov

Table 4: Hypothetical Energy Profile Data for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

Ligand-Metal Interactions and Catalytic Cycle Modeling

While specific studies detailing the ligand-metal interactions and complete catalytic cycle modeling for this compound are not extensively documented in publicly available literature, computational chemistry provides a robust framework for predicting and understanding its behavior. Theoretical investigations into related systems containing the bulky 2,6-diisopropylphenyl (Dipp) group and amide functionalities allow for an informed discussion of its potential catalytic applications.

Modeling the interaction of this compound as a ligand with a metal center would typically involve Density Functional Theory (DFT) calculations. These simulations can elucidate the geometry of the resulting metal complex, the nature of the coordination bond between the amide's oxygen or nitrogen atom and the metal, and the electronic structure of the complex. Key parameters such as bond lengths, bond angles, and coordination energies can be calculated to assess the stability and reactivity of the complex.

Understanding Steric and Electronic Effects in Catalysis

The catalytic behavior of a ligand is profoundly influenced by its steric and electronic properties. In this compound, these effects are primarily dictated by the 2,6-diisopropylphenyl group and the naphthamide moiety.

Steric Effects: The most prominent feature of the N-(2,6-diisopropylphenyl) fragment is its significant steric bulk. The two isopropyl groups ortho to the nitrogen atom create a crowded environment around a coordinated metal center. This steric hindrance plays a crucial role in catalysis in several ways:

Controlling Substrate Access: The bulky Dipp group can restrict the approach of substrates to the metal's active site, influencing the selectivity of the reaction. It can create a chiral pocket, potentially leading to high enantioselectivity in asymmetric catalysis.

Stabilizing Low-Coordination Numbers: The steric demands of the Dipp group can prevent the coordination of additional ligands, thereby stabilizing reactive, low-coordinate metal species that are often key intermediates in catalytic cycles.

Influencing Product Distribution: In reactions like polymerization, the steric profile of the ligand can control the stereochemistry of the resulting polymer.

Computational methods, such as the calculation of the percent buried volume (%VBur), are used to quantify the steric hindrance of a ligand. This parameter represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. For ligands containing the Dipp group, this value is typically high, indicating a significant steric presence. acs.orgresearchgate.netacs.org

Electronic Effects: The electronic properties of this compound are a combination of the electron-donating or -withdrawing capabilities of its constituent parts.

Amide Group: The amide linkage itself possesses both a lone pair on the nitrogen and a π-system, allowing it to act as either a σ-donor or a π-donor/acceptor, depending on the coordination mode and the electronic requirements of the metal center.

Naphthyl Group: The extended π-system of the naphthalene ring is generally electron-rich and can participate in π-stacking interactions. Its electronic character can influence the electron density at the coordinating amide group through resonance.

Diisopropylphenyl Group: The alkyl groups (isopropyl) are weakly electron-donating through an inductive effect, which can increase the electron density on the nitrogen atom and enhance its σ-donating ability to the metal center.

Theoretical tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) maps are invaluable for understanding these electronic effects. NBO analysis can quantify charge transfer interactions between the ligand and the metal, while MESP maps visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

The interplay between these steric and electronic factors is critical. For instance, while the Dipp group is sterically demanding, its electronic effects are relatively modest. This combination allows for fine-tuning of a catalyst's reactivity and selectivity. acs.orgacs.org The balance between creating a sterically protected yet electronically accessible metal center is key to designing efficient catalysts.

| Feature | Property | Description | Potential Influence in Catalysis |

|---|---|---|---|

| 2,6-Diisopropylphenyl (Dipp) Group | Steric Bulk | Large, sterically demanding group due to two ortho-isopropyl substituents. | Controls substrate access, enhances selectivity (e.g., enantioselectivity), stabilizes low-coordinate metal centers. |

| Electronic Effect | Weakly electron-donating via induction. | Increases electron density on the coordinating atom, enhancing its donor capacity. | |

| 1-Naphthamide (B1198061) Moiety | Steric Profile | Planar, extended aromatic system. | Can influence the overall shape of the ligand and participate in π-stacking with substrates or other ligands. |

| Electronic Effect | Electron-rich π-system; amide group can act as a σ/π donor. | Modulates the electronic environment of the metal center; potential for non-covalent interactions. |

Supramolecular Assembly Simulations

Specific computational simulations on the supramolecular assembly of this compound have not been reported in the reviewed literature. However, based on its molecular structure, the principles governing its self-assembly can be inferred from studies on similar aromatic amides.

The key interactions expected to drive the supramolecular organization of this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide functionality (–C(O)NH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O). This allows for the formation of one-dimensional chains or more complex two-dimensional sheets and three-dimensional networks. Molecular dynamics (MD) simulations are a powerful tool to study the dynamics and stability of these hydrogen-bonded assemblies. researchgate.net

π-π Stacking: The electron-rich naphthalene ring and the diisopropylphenyl ring are prone to π-π stacking interactions. These non-covalent interactions would further stabilize the supramolecular architecture.

Computational modeling of such systems often employs both all-atom and coarse-grained molecular dynamics simulations. researchgate.net These simulations can predict the most stable packing arrangements in the solid state, the morphology of self-assembled structures in solution (e.g., fibers, vesicles), and the thermodynamics of the assembly process. iupac.orgbeilstein-journals.org For a molecule like this compound, simulations could explore how the bulky diisopropylphenyl groups might influence or even disrupt the typical hydrogen-bonding patterns observed in less sterically hindered aromatic amides, potentially leading to novel supramolecular structures.

Advanced Materials and Supramolecular Applications of N 2,6 Diisopropylphenyl 1 Naphthamide

Integration into Advanced Functional Materials

The incorporation of N-(2,6-diisopropylphenyl)-1-naphthamide into advanced functional materials is largely hypothetical at present but can be extrapolated from the known properties of its constituent chemical groups.

Organic Electronic Materials (e.g., Semiconductors)